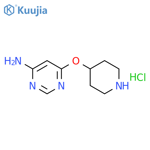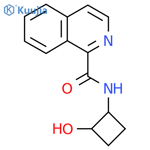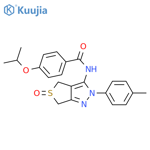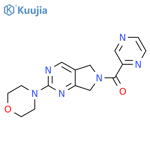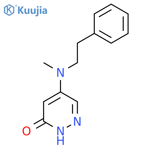Azepine
Azepines are a class of heterocyclic compounds characterized by a seven-membered ring structure containing five carbon atoms and three nitrogen atoms, with the nitrogen atoms typically positioned in a 1,4 or 1,2 pattern. These molecules exhibit significant structural diversity, enabling their application across various fields such as pharmaceuticals, agrochemicals, and materials science.
In the pharmaceutical industry, azepines have gained attention due to their diverse biological activities. They are frequently used as lead structures for developing drugs targeting a wide range of diseases, including neurodegenerative disorders, psychiatric conditions, and inflammatory responses. The nitrogen atoms in azepine rings contribute to the potential for hydrogen bonding and electrostatic interactions, which can enhance the drug's binding affinity to target proteins.
Azepines also find applications in agrochemicals, where their unique structural features allow them to act as herbicides or fungicides by interfering with critical biological processes. Furthermore, due to their inherent chemical stability and solubility properties, azepine derivatives are increasingly explored for use in polymers and other materials, offering promising opportunities for novel material development.
Overall, the versatility of azepines makes them a valuable compound in various scientific disciplines, driving ongoing research into their potential applications.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
 |
4-chloro-5H,6H,7H,8H,9H-pyrimido4,5-dazepine | 1057338-28-9 | C8H10ClN3 |
 |
5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine;hydrochloride | 1799420-94-2 | C8H12ClNS |
 |
2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | 1065110-62-4 | C15H17N3 |
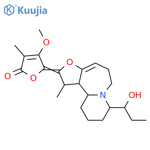 |
Stemokerrin | 610756-23-5 | C22H31NO5 |
 |
Spirolide I; 2,3-Didehydro | 1172640-75-3 | C40H59NO6 |
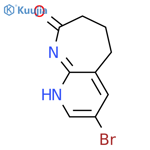 |
3-bromo-5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one | 620175-57-7 | C9H9N2OBr |
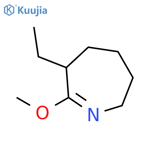 |
2H-Azepine, 6-ethyl-3,4,5,6-tetrahydro-7-methoxy- | 62353-58-6 | C9H17NO |
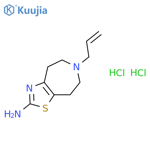 |
Talipexole dihydrochloride | 36085-73-1 | C10H15N3S.2[HCl] |
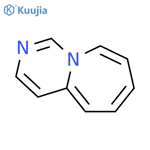 |
Pyrimido[1,6-a]azepine | 19565-76-5 | C9H8N2 |
 |
2,5,6,7-tetrahydro-1H-azepin-2-one | 2228-79-7 | C6H9NO |
Verwandte Literatur
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Empfohlene Lieferanten
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
